![molecular formula C14H17FN2O B7842797 (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842797.png)
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: is a chemical compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features a fluorophenyl group attached to a spirocyclic amine, making it a potential candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves the following steps:
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
3-Fluorophenyl-2,7-diazaspiro[4.4]nonan-2-one
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Propriétés
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-7-5-14(10-17)4-6-16-9-14/h1-3,8,16H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINVHUHPWPYUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-aminoethyl)-2-(2,3-dihydro-3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B7842715.png)
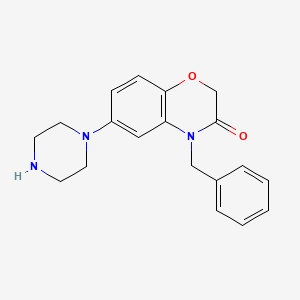
![3-[(6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B7842721.png)
![6-({6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}formamido)hexanoic acid](/img/structure/B7842729.png)
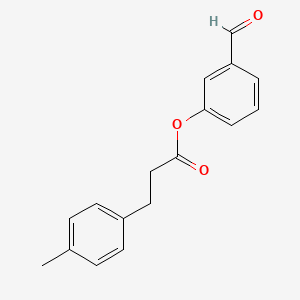
![6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B7842737.png)
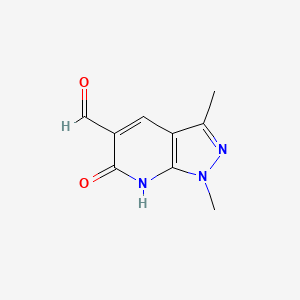
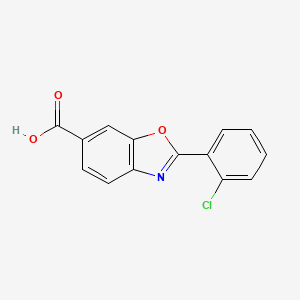
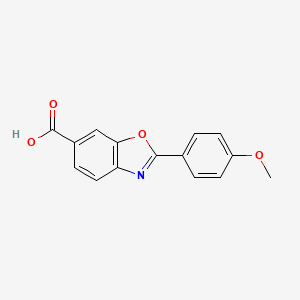
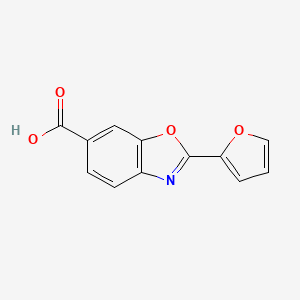
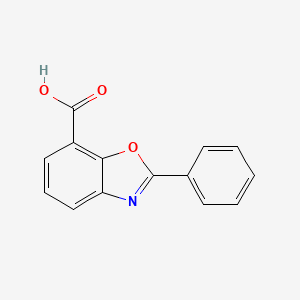
![2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone](/img/structure/B7842803.png)
![Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842808.png)
![2-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)propan-1-one](/img/structure/B7842815.png)
